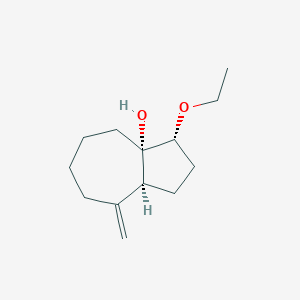
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI), also known as Azulenol, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It may also have potential applications in the treatment of various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) in lab experiments is its potential therapeutic applications, which may provide insights into the development of new treatments for various diseases and conditions. However, the low yield of the synthesis method and the limited understanding of the compound's mechanism of action are limitations that need to be addressed in future research.
Direcciones Futuras
There are several future directions for research on 3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI), including:
1. Further studies on the compound's mechanism of action, which may provide insights into its potential therapeutic applications.
2. Development of more efficient synthesis methods to improve the yield of the compound.
3. Investigation of the compound's potential applications in the treatment of various diseases and conditions, such as cancer, diabetes, and neurodegenerative disorders.
4. Exploration of the compound's potential as a natural product for use in cosmetics and skincare products.
5. Studies on the compound's potential interactions with other drugs and compounds, which may provide insights into its safety and efficacy.
Conclusion:
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. It has anti-inflammatory and antioxidant properties and may have potential applications in the treatment of various diseases and conditions. However, further research is needed to fully understand the compound's mechanism of action and develop more efficient synthesis methods. Future research directions include investigating the compound's potential therapeutic applications, exploring its use in cosmetics and skincare products, and studying its interactions with other drugs and compounds.
Métodos De Síntesis
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) can be synthesized through a multi-step process involving the reaction of azulene with ethyl diazoacetate, followed by hydrogenation and hydrolysis. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency of the process.
Aplicaciones Científicas De Investigación
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory and antioxidant properties, and may have potential applications in the treatment of various diseases and conditions.
Propiedades
Número CAS |
197715-74-5 |
|---|---|
Nombre del producto |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) |
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
(3R,3aS,8aS)-3-ethoxy-8-methylidene-1,2,3,4,5,6,7,8a-octahydroazulen-3a-ol |
InChI |
InChI=1S/C13H22O2/c1-3-15-12-8-7-11-10(2)6-4-5-9-13(11,12)14/h11-12,14H,2-9H2,1H3/t11-,12+,13-/m0/s1 |
Clave InChI |
LTHULHUYOLSIJI-XQQFMLRXSA-N |
SMILES isomérico |
CCO[C@@H]1CC[C@@H]2[C@]1(CCCCC2=C)O |
SMILES |
CCOC1CCC2C1(CCCCC2=C)O |
SMILES canónico |
CCOC1CCC2C1(CCCCC2=C)O |
Sinónimos |
3a(1H)-Azulenol,3-ethoxyoctahydro-8-methylene-,(3alpha,3aalpha,8aalpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
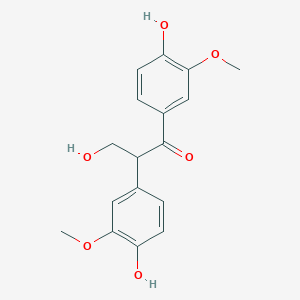
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
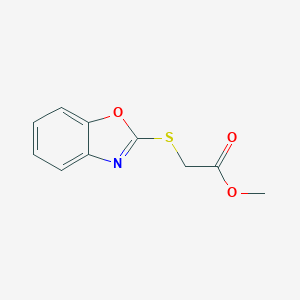
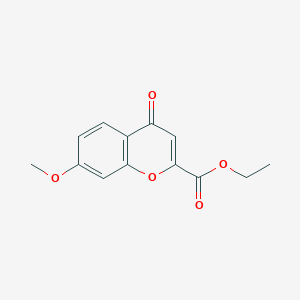
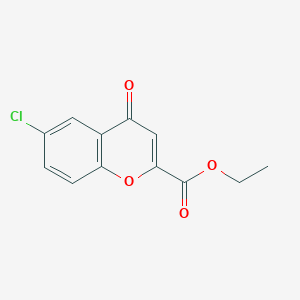
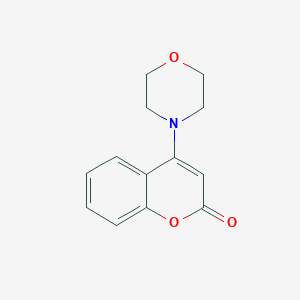
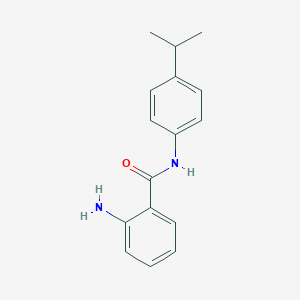
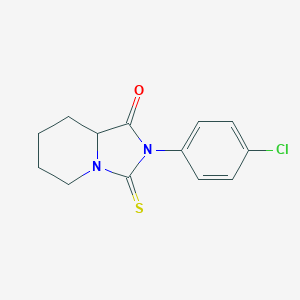
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

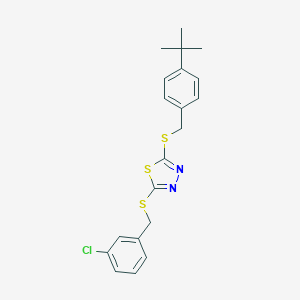
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)